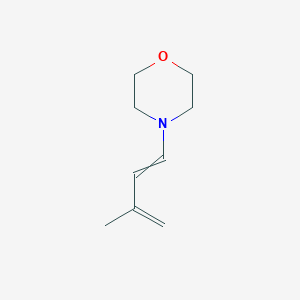
Morpholine, 4-(3-methyl-1,3-butadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Morpholine, 4-(3-methyl-1,3-butadienyl)- is an organic compound that belongs to the class of butadienes It is characterized by the presence of a morpholine ring attached to a butadiene backbone with a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)- typically involves the reaction of morpholine with a suitable butadiene precursor. One common method is the reaction of morpholine with 3-methyl-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(3-methyl-1,3-butadienyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Morpholine, 4-(3-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted products.
科学的研究の応用
Morpholine, 4-(3-methyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of Morpholine, 4-(3-methyl-1,3-butadienyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
類似化合物との比較
3-Methyl-1,3-butadiene: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the butadiene backbone, limiting its use in polymer synthesis.
1,3-Butadiene: A simpler structure without the methyl group or morpholine ring.
Uniqueness: Morpholine, 4-(3-methyl-1,3-butadienyl)- is unique due to the presence of both the morpholine ring and the butadiene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
特性
CAS番号 |
32363-15-8 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
4-(3-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |
InChIキー |
YHOKYNBXLJAEAH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CN1CCOCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

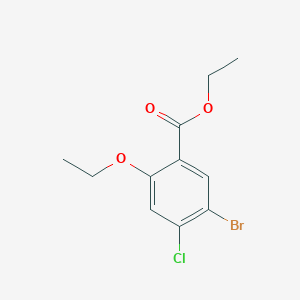
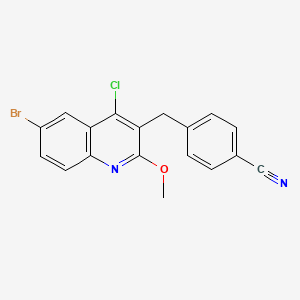
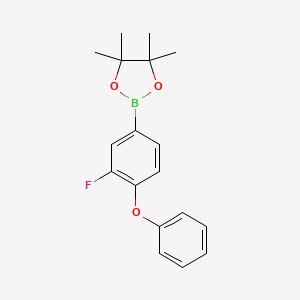
![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)
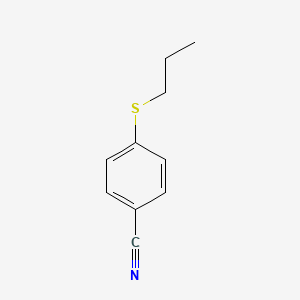
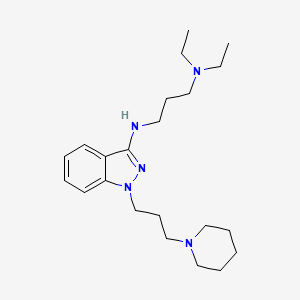
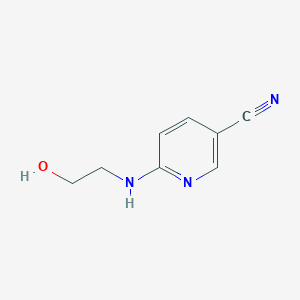
![2-[(2,5-Difluorophenyl)-hydroxymethyl]-5-methylpyridine](/img/structure/B8314435.png)
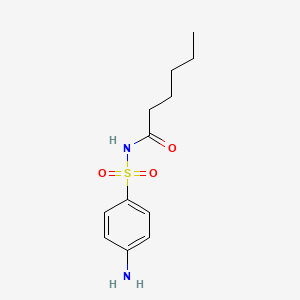
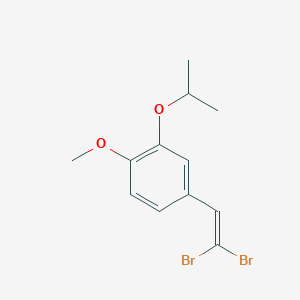
![tert-butyl (4-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3,4-dioxobutyl)carbamate](/img/structure/B8314452.png)
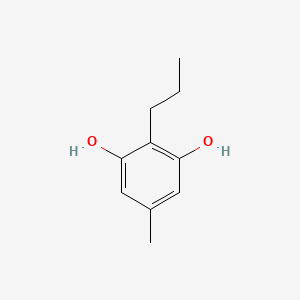
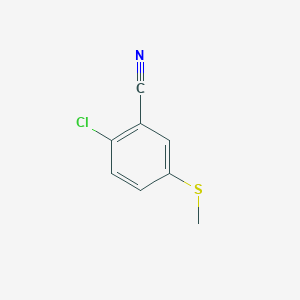
![1,5-Dioxaspiro[5.5]undec-3-ylmethanol](/img/structure/B8314465.png)
